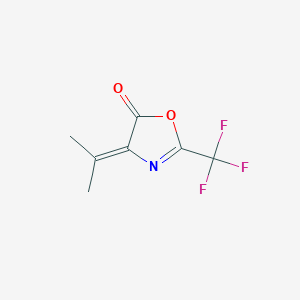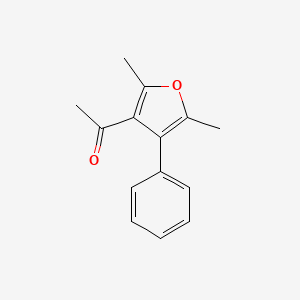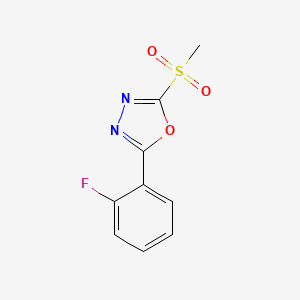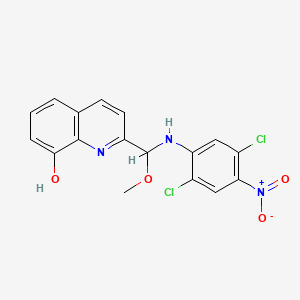
2-((2,5-Dichloro-4-nitrophenylamino)(methoxy)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2,5-Dichloro-4-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a methoxy group, a dichloronitrophenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,5-Dichloro-4-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol typically involves multiple steps:
Chlorination: Chlorine atoms are introduced into the aromatic ring via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The amino group is introduced through amination reactions, which can involve the use of ammonia or amines under specific conditions.
Methoxylation: The methoxy group is introduced via methoxylation reactions, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to control reaction conditions precisely, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(((2,5-Dichloro-4-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(((2,5-Dichloro-4-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2,4-Dichloro-5-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol
- 2-(((2,5-Dichloro-4-nitrophenyl)amino)(ethoxy)methyl)quinolin-8-ol
Uniqueness
2-(((2,5-Dichloro-4-nitrophenyl)amino)(methoxy)methyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups, along with the quinoline core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H13Cl2N3O4 |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
2-[(2,5-dichloro-4-nitroanilino)-methoxymethyl]quinolin-8-ol |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-26-17(12-6-5-9-3-2-4-15(23)16(9)20-12)21-13-7-11(19)14(22(24)25)8-10(13)18/h2-8,17,21,23H,1H3 |
InChI Key |
HEIZKNRSIZUJSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NC2=C(C=CC=C2O)C=C1)NC3=CC(=C(C=C3Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)

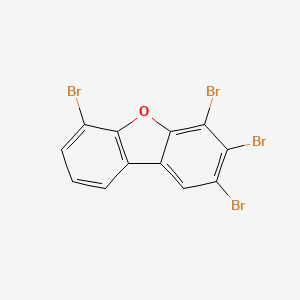
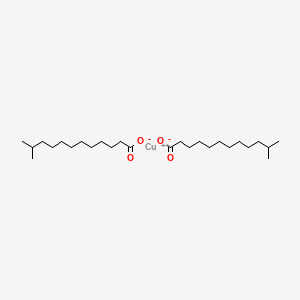
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
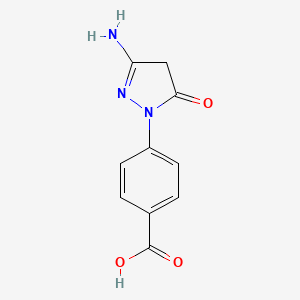
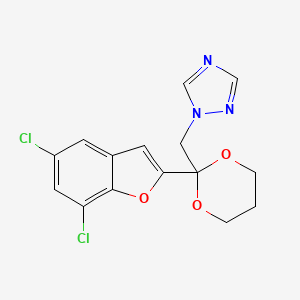
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)

